![molecular formula C11H11NOS2 B2745548 (2-Thioxo-thiazolidin-3-yl)-p-tolyl-methanone CAS No. 134821-21-9](/img/structure/B2745548.png)
(2-Thioxo-thiazolidin-3-yl)-p-tolyl-methanone
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Overview
Description
(2-Thioxo-thiazolidin-3-yl)-p-tolyl-methanone, also known as TTMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research.
Scientific Research Applications
Photoresponsive Materials
(2-Thioxo-thiazolidin-3-yl)-p-tolyl-methanone: exhibits interesting photoresponsive properties. Researchers have explored its applications in various areas:
Coating Materials: The compound can be incorporated into coatings to enhance light stabilization properties. When applied as a coating, it provides excellent resistance to light-induced degradation. This makes it valuable for protecting surfaces exposed to sunlight, such as outdoor structures, paintings, and artworks .
Dyes and Pigments: The chromophoric system derived from this compound can serve as a building block for dyes and pigments. Its light-absorbing properties make it suitable for coloring textiles, plastics, and other materials. Additionally, its stability under irradiation ensures long-lasting color retention .
Medicinal Chemistry
Antimicrobial Agents: Researchers have investigated the antimicrobial potential of this compound. Its thiazolidinone scaffold may inhibit bacterial growth, making it a candidate for developing novel antibiotics. Further studies are needed to explore its specific mechanisms of action and optimize its efficacy .
Anti-inflammatory Properties: The compound’s structure suggests possible anti-inflammatory effects. It could be explored as a lead compound for designing drugs that target inflammatory pathways. Preclinical studies are warranted to validate its potential in treating inflammatory conditions .
Organic Synthesis
Building Block for Thiazolidinone Derivatives: (2-Thioxo-thiazolidin-3-yl)-p-tolyl-methanone serves as a versatile starting material for synthesizing various thiazolidinone derivatives. Organic chemists can modify its structure to create new compounds with diverse properties, such as bioactivity or fluorescence .
Ligand Design: The compound’s thiazolidinone moiety can act as a ligand in coordination chemistry. Researchers can functionalize it further to tailor ligands for metal complexes. These complexes find applications in catalysis, sensors, and materials science .
Chandran, A., Kuriakose, S., & Mathew, T. (2012). Synthesis, Characterisation and Photoresponsive Studies of Lignin Functionalised with 2-(5-(4-dimethylamino-benzylidin)-4-oxo-2-thioxo-thiazolidin-3-yl)-acetic Acid. Open Journal of Organic Polymer Materials, 2, 63-68. DOI: 10.4236/ojopm.2012.24009
Structure of 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid (Les-6614). Figure 2. The predicted binding mode for the studied Les-6614 with the LLP (PDB 4CIA). Sci. Pharm., 91(1), 13. DOI: 10.3390/scipharm9100013
Pharmaceuticals, 14(11), 1086. DOI: 10.3390/ph14111086
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the anthrax lethal factor . This protein is a key component of the anthrax toxin and plays a crucial role in the pathogenesis of anthrax disease .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the anthrax lethal factor . This inhibition disrupts the function of the anthrax toxin, potentially preventing the progression of anthrax disease .
Biochemical Pathways
The inhibition of the anthrax lethal factor can disrupt various immune cell functions, namely cellular signaling and cell migration . This disruption can prevent the bacteria from evading the immune system, proliferating, and ultimately killing the host animal .
Result of Action
The inhibition of the anthrax lethal factor can disrupt various immune cell functions, potentially preventing the progression of anthrax disease .
properties
IUPAC Name |
(4-methylphenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS2/c1-8-2-4-9(5-3-8)10(13)12-6-7-15-11(12)14/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWQVHWLUHGXAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCSC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylbenzoyl)-1,3-thiazolidine-2-thione |
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